molecular formula C9H4N2O2S B1487280 5-Cyanobenzo[d]thiazole-2-carboxylic acid CAS No. 2231676-66-5

5-Cyanobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1487280
CAS No.: 2231676-66-5
M. Wt: 204.21 g/mol
InChI Key: SINKYMYEUNZXPG-UHFFFAOYSA-N
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Description

5-Cyanobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C9H4N2O2S and a molecular weight of 204.21 g/mol . This solid serves as a versatile and high-value building block in medicinal chemistry and drug discovery programs. The structure of this compound incorporates two critical functional groups: a carboxylic acid at the 2-position and a nitrile (cyano) group at the 5-position of the benzothiazole core. The carboxylic acid allows for further derivatization, particularly through the formation of amide bonds, which is a fundamental strategy for creating potential pharmacologically active molecules . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets . Derivatives containing this scaffold are extensively investigated for their antitumor properties and are explored as inhibitors of protein kinases, such as c-Met, which is a prominent target in oncology research . The specific 5-cyano substitution on the ring can be utilized to fine-tune the molecule's electronic properties, lipophilicity, and its potential to interact with enzyme binding sites, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Properties

IUPAC Name

5-cyano-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINKYMYEUNZXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 5-Cyanobenzo[d]thiazole-2-carboxylic Acid

Detailed Synthetic Route

Step 1: Preparation of 5-Cyanobenzo[d]thiazole Intermediate
  • Starting from a benzo[d]thiazole derivative, the cyano group is introduced typically via nucleophilic substitution or condensation with cyano-containing reagents such as cyanoacetic acid derivatives.
  • This step may involve activating the benzothiazole ring at the 5-position for substitution.
Step 2: Introduction of the Carboxylic Acid Group at the 2-Position
  • The 2-position carboxylic acid is often introduced by hydrolysis of an ester or nitrile precursor.
  • Hydrolysis conditions may involve acidic or basic aqueous media to convert esters or nitriles into the corresponding carboxylic acid.
Step 3: Purification and Characterization
  • The final compound is purified by standard organic chemistry techniques such as recrystallization or chromatography.
  • Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm the structure.

Example Synthesis from Literature

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Benzo[d]thiazole derivative + cyanoacetic acid derivative, solvent, catalyst Formation of 5-cyanobenzo[d]thiazole intermediate
2 Hydrolysis Acidic or basic aqueous solution, heat Conversion to this compound
3 Purification Recrystallization or chromatography Pure target compound

This general method is supported by commercial synthesis descriptions and patent literature on related benzothiazole carboxylic acids.

Related Preparation Methods for Benzothiazole-2-Carboxylic Acid Derivatives

While specific detailed protocols for this compound are limited in open literature, related benzothiazole-2-carboxylic acids have been prepared using oxidative methods and substitution reactions as described in patent CN104860901B:

  • Starting from methylbenzothiazole derivatives,
  • Oxidative cleavage or substitution reactions in ethanol or aqueous solutions,
  • Use of oxidants such as hydrogen peroxide or potassium permanganate,
  • Control of reaction conditions (temperature, pH) to optimize yield and purity.

These methods provide a framework adaptable to the synthesis of 5-substituted benzothiazole-2-carboxylic acids including the cyano-substituted variant.

Research Findings and Notes on Preparation

  • Multi-step synthesis is necessary due to the complexity of functional group placement.
  • Condensation with cyanoacetic acid derivatives is a key step for cyano group introduction.
  • Hydrolysis is essential for converting intermediates to the carboxylic acid form.
  • Purification techniques must be carefully chosen to separate closely related intermediates.
  • The compound is of research interest for its biological activity, which drives the development of efficient synthetic methods.

Summary Table of Preparation Methods

Method Aspect Description References
Starting Materials Benzo[d]thiazole derivatives, cyanoacetic acid derivatives
Key Reaction Types Condensation, hydrolysis, oxidation
Typical Reagents Cyanoacetic acid, acids/bases for hydrolysis, oxidants
Solvents Ethanol, water, organic solvents
Reaction Conditions Heating, controlled pH, catalytic amounts of reagents
Purification Techniques Recrystallization, chromatography
Characterization NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions: 5-Cyanobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form 5-aminobenzo[d]thiazole-2-carboxylic acid.

  • Substitution: Electrophilic substitution can introduce various functional groups at the 5-position.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Cyanobenzo[d]thiazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key derivatives of benzo[d]thiazole-2-carboxylic acid differ in substituents at positions 4, 5, or 4. These modifications alter electronic properties, solubility, and bioactivity:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Electronic Effects
5-Cyanobenzo[d]thiazole-2-carboxylic acid -CN (5) ~220.22 Strong electron-withdrawing, increases acidity
4-Chlorobenzo[d]thiazole-2-carboxylic acid -Cl (4) 213.64 Moderate electron-withdrawing, enhances lipophilicity
5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic acid -F (5), -OMe (6) 227.21 Electron-withdrawing (-F) and donating (-OMe) balance
Benzothiazole-2-carboxylic acid None (parent compound) 165.19 Baseline electronic properties

Notes:

  • Chloro and fluoro substituents : Enhance metabolic stability and lipophilicity, critical for drug bioavailability .
Medicinal Chemistry
  • This compound: Likely explored as an enzyme inhibitor (e.g., Pin1 or USP7) due to its ability to form hydrogen bonds via the carboxylic acid group and π-interactions via the cyano substituent .
  • Thiazole-2-carboxylic acid amides : Demonstrated activity as ubiquitin-specific peptidase 7 (USP7) inhibitors, with substituents like sulfonamides enhancing potency .
Corrosion Inhibition
  • Thiazole-2-carboxylic acid : Exhibits ~70-85% inhibition efficiency for copper in HCl media, attributed to adsorption via sulfur and nitrogen atoms .
  • 5-Cyano derivative: The cyano group may improve adsorption strength on metal surfaces due to increased electronegativity, though solubility in aqueous media could be reduced compared to methoxy-substituted analogs .

Biological Activity

5-Cyanobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with cyano and carboxylic acid functionalities. Various synthetic routes have been documented, often focusing on optimizing yields and purity while ensuring the compound's stability for biological testing.

Antitumor Activity

Numerous studies have investigated the antitumor properties of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested:
    • A549 (human lung adenocarcinoma)
    • HeLa (human cervical cancer)
    • MDA-MB-231 (breast cancer)

The compound exhibited varying degrees of cytotoxicity across these lines, with IC50 values indicating its effectiveness. For example, derivatives of thiazole compounds have been reported to have IC50 values ranging from 20 µM to less than 5 µM against specific cancer lines, suggesting a potential for further development as an anticancer agent .

Cell Line IC50 (µM) Activity Level
A549<5High potency
HeLa15-20Moderate potency
MDA-MB-231>20Low potency

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Studies indicate that thiazole derivatives can inhibit bacterial growth at concentrations similar to those effective against cancer cells, highlighting their dual functionality .

Structure-Activity Relationships (SAR)

The SAR studies conducted on thiazole derivatives have revealed critical insights into how structural modifications affect biological activity. For instance:

  • Substituents on the thiazole ring significantly influence potency.
  • Cyanide and carboxylic acid groups enhance solubility and bioavailability.

Research indicates that introducing electron-withdrawing groups increases the compound's reactivity and interaction with biological targets .

Case Studies

  • Anticancer Efficacy in Preclinical Models:
    A study evaluated a series of thiazole derivatives, including this compound, in animal models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting that this compound could be a candidate for further preclinical trials .
  • Combination Therapy:
    Investigations into combination therapies involving thiazole derivatives and existing chemotherapeutics (e.g., cisplatin) showed enhanced efficacy against resistant cancer cell lines. This synergy indicates potential pathways for developing more effective treatment regimens .

Q & A

Q. What are the common synthetic routes for preparing 5-cyanobenzo[d]thiazole-2-carboxylic acid, and what critical parameters influence yield and purity?

A general synthesis involves refluxing a mixture of substituted benzo[d]thiazole precursors with sodium acetate and appropriate aldehydes or nitriles in acetic acid. For example, analogous methods for thiazole-2-carboxylic acid derivatives use stoichiometric control (1:1.1 molar ratio of reactants) and recrystallization from DMF/acetic acid to achieve >95% purity . Critical parameters include reaction time (3–5 hours), temperature (reflux conditions), and purification protocols (e.g., sequential washing with acetic acid, ethanol, and diethyl ether). The cyano group’s stability under acidic conditions must be monitored to avoid hydrolysis.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods be systematically applied to characterize the structure and purity of this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the cyano group’s presence (δ ~110–120 ppm for C≡N in 13^13C) and the benzo[d]thiazole scaffold’s aromatic protons.
  • FT-IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) validate functional groups.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, while LC-MS confirms molecular weight .

Q. What mechanistic insights explain the corrosion inhibition properties of thiazole-2-carboxylic acid derivatives on metal surfaces, and how might the cyano group enhance this activity?

Thiazole derivatives inhibit corrosion via adsorption, where electron-rich groups (N, S, O) donate electrons to metal surfaces, forming protective layers. Polarization studies show that substituents like cyano (–CN) enhance adsorption energy due to their electron-withdrawing nature, strengthening coordination with metal d-orbitals. The cyano group may also increase molecular planarity, improving surface coverage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize decarboxylation side reactions during synthesis?

Decarboxylation of thiazole-2-carboxylic acids is accelerated in polar solvents like ethylene glycol. To suppress this:

  • Use aprotic solvents (e.g., DMF) under inert atmospheres.
  • Lower reaction temperatures (<100°C) and avoid prolonged heating.
  • Introduce stabilizing groups (e.g., electron-withdrawing –CN) to reduce zwitterionic tautomer formation, a precursor to decarboxylation .

Q. What experimental approaches are effective for quantifying adsorption behavior on copper substrates in acidic environments?

  • Weight Loss Method : Immerse copper coupons in 1M HCl with/without inhibitor; measure mass loss over time. Calculate inhibition efficiency (IE%IE\%) using:
    IE%=W0WW0×100IE\% = \frac{W_0 - W}{W_0} \times 100

    where W0W_0 and WW are mass losses without and with inhibitor .

  • Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to assess charge-transfer resistance changes.

  • Langmuir Adsorption Isotherm : Confirm monolayer adsorption via linear regression of C/θC/\theta vs. CC .

Q. How do structural modifications at the 5-position influence biological activity compared to related compounds?

Substituents at the 5-position (e.g., –CN, –COOH, –SO2_2NH2_2) modulate electronic and steric properties. Cyano groups enhance lipophilicity and membrane permeability, potentially improving bioavailability. Comparative studies with 5-carboxylic acid derivatives (e.g., USP7 inhibitors) suggest that –CN may reduce hydrogen-bonding interactions but increase target selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data on electron-transfer mechanisms?

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to experimental polarization curves. Discrepancies may arise from solvent effects or surface heterogeneity.
  • In Situ Raman Spectroscopy : Directly observe adsorbed inhibitor layers on metal surfaces to validate computational adsorption geometries .

Q. How does the –CN group affect the pKa of benzo[d]thiazole-2-carboxylic acid derivatives?

The electron-withdrawing –CN group decreases the carboxylic acid’s pKa by stabilizing the deprotonated form. This lowers solubility in aqueous media but enhances reactivity in organic phases. Experimental pKa can be determined via potentiometric titration in water/ethanol mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyanobenzo[d]thiazole-2-carboxylic acid
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5-Cyanobenzo[d]thiazole-2-carboxylic acid

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